1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a furan ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Dimethoxyphenyl Group:
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the furan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide: Lacks the furan-2-ylmethyl group.
N-(furan-2-ylmethyl)piperidine-4-carboxamide: Lacks the dimethoxyphenyl group.
1-(2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide: Lacks the dimethoxyphenylamino group.
Uniqueness
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of both the dimethoxyphenyl and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-27-16-5-6-18(19(12-16)28-2)23-20(25)14-24-9-7-15(8-10-24)21(26)22-13-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPXCGLIJGEFHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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